molecular formula C13H17N3O4S2 B6963602 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid

4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid

Cat. No.: B6963602
M. Wt: 343.4 g/mol
InChI Key: CTTNNUCUKZJMJB-UHFFFAOYSA-N
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Description

4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is a complex organic compound that features a thiophene ring, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. One common method involves the following steps:

    Synthesis of 5-tert-butylthiophene-2-sulfonyl chloride: This can be achieved by reacting 5-tert-butylthiophene with chlorosulfonic acid.

    Formation of the sulfonylamino intermediate: The sulfonyl chloride is then reacted with 2-methylpyrazole to form the sulfonylamino intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the sulfonylamino and carboxylic acid groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(5-tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-13(2,3)9-5-6-10(21-9)22(19,20)15-8-7-14-16(4)11(8)12(17)18/h5-7,15H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTNNUCUKZJMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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